Cas no 487058-92-4 (1-(2-Bromophenyl)-5-chloro-1-oxopentane)
1-(2-Bromophenyl)-5-chloro-1-oxopentane Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromophenyl)-5-chloropentan-1-one
- 1-(2-BROMOPHENYL)-5-CHLORO-1-OXOPENTANE
- SureCN5660953
- CTK4J0960
- AG-F-64632
- AKOS016019594
- AZMKKIHXEPLPGT-UHFFFAOYSA-N
- MFCD00672050
- 487058-92-4
- SCHEMBL5660953
- DB-200845
- 1-(2-bromophenyl)-5-chloro-1-pentanone
- DTXSID80621999
- 1-(2-Bromophenyl)-5-chloro-1-oxopentane
-
- MDL: MFCD00672050
- Inchi: 1S/C11H12BrClO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2
- InChI Key: AZMKKIHXEPLPGT-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(CCCCCl)=O
Computed Properties
- Exact Mass: 273.97600
- Monoisotopic Mass: 273.97601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 4.04090
1-(2-Bromophenyl)-5-chloro-1-oxopentane Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(2-Bromophenyl)-5-chloro-1-oxopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B083035-250mg |
1-(2-Bromophenyl)-5-chloro-1-oxopentane |
487058-92-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B083035-500mg |
1-(2-Bromophenyl)-5-chloro-1-oxopentane |
487058-92-4 | 500mg |
$ 605.00 | 2022-06-07 | ||
| abcr | AB363666-1 g |
1-(2-Bromophenyl)-5-chloro-1-oxopentane, 97%; . |
487058-92-4 | 97% | 1 g |
€748.70 | 2023-07-19 | |
| abcr | AB363666-2 g |
1-(2-Bromophenyl)-5-chloro-1-oxopentane, 97%; . |
487058-92-4 | 97% | 2 g |
€1,140.10 | 2023-07-19 | |
| Fluorochem | 203617-1g |
1-(2-bromophenyl)-5-chloro-1-oxopentane |
487058-92-4 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203617-2g |
1-(2-bromophenyl)-5-chloro-1-oxopentane |
487058-92-4 | 97% | 2g |
£672.00 | 2022-03-01 | |
| Fluorochem | 203617-5g |
1-(2-bromophenyl)-5-chloro-1-oxopentane |
487058-92-4 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| abcr | AB363666-1g |
1-(2-Bromophenyl)-5-chloro-1-oxopentane, 97%; . |
487058-92-4 | 97% | 1g |
€748.70 | 2025-02-20 | |
| abcr | AB363666-2g |
1-(2-Bromophenyl)-5-chloro-1-oxopentane, 97%; . |
487058-92-4 | 97% | 2g |
€1140.10 | 2025-02-20 | |
| abcr | AB363666-5g |
1-(2-Bromophenyl)-5-chloro-1-oxopentane, 97%; . |
487058-92-4 | 97% | 5g |
€2356.60 | 2025-02-20 |
1-(2-Bromophenyl)-5-chloro-1-oxopentane Suppliers
1-(2-Bromophenyl)-5-chloro-1-oxopentane Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-(2-Bromophenyl)-5-chloro-1-oxopentane
Chemical Profile of 1-(2-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 487058-92-4)
1-(2-Bromophenyl)-5-chloro-1-oxopentane, identified by its Chemical Abstracts Service (CAS) number 487058-92-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This organochlorine derivative features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both bromine and chlorine substituents on an aromatic ring, coupled with a β-ketoester moiety, makes this compound a versatile intermediate for further functionalization.
The compound’s structure, characterized by a phenyl ring substituted at the 2-position with a bromine atom and at the 5-position with a chlorine atom, along with an ester group at the 1-position of a pentane chain, provides a rich framework for chemical manipulation. Such structural features are often exploited in the design of novel bioactive molecules, particularly in the quest for compounds with enhanced binding affinity to biological targets. The bromophenyl moiety, in particular, is well-documented for its role in constructing pharmacophores that interact with enzymes and receptors.
In recent years, there has been growing interest in the development of β-ketoesters as key intermediates in synthetic chemistry. These compounds are valued for their ability to undergo various reactions, including condensation reactions with aldehydes and ketones to form α,β-unsaturated carbonyl compounds, which are pivotal in constructing more complex molecular architectures. The 1-oxopentane backbone of 1-(2-Bromophenyl)-5-chloro-1-oxopentane not only contributes to the compound’s reactivity but also influences its physicochemical properties, such as solubility and lipophilicity.
From a pharmaceutical perspective, the combination of halogenated aromatic rings and β-ketoester functionalities is often associated with compounds exhibiting biological activity. For instance, similar structural motifs have been explored in the development of kinase inhibitors, where the halogens enhance binding interactions through dipole-dipole interactions and π-stacking effects. The chloro substituent at the 5-position of the phenyl ring may play a critical role in modulating the electronic properties of the aromatic system, thereby influencing its interaction with biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies suggest that 1-(2-Bromophenyl)-5-chloro-1-oxopentane could interact with proteins through multiple hydrogen bonding networks and hydrophobic interactions. This predictive capability has accelerated the discovery process in drug development pipelines, allowing chemists to prioritize synthetic routes based on predicted bioactivity.
The synthesis of 1-(2-Bromophenyl)-5-chloro-1-oxopentane typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of chlorobenzene followed by coupling with an appropriate alkene derivative via a Grignard reaction or other metal-catalyzed cross-coupling methods. The introduction of the β-ketoester functionality can then be achieved through oxidation or condensation reactions. These synthetic strategies highlight the compound’s utility as a building block in complex molecule synthesis.
In agrochemical research, derivatives of this class have shown promise as lead compounds for developing novel pesticides and herbicides. The structural features present in 1-(2-Bromophenyl)-5-chloro-1-oxopentane are reminiscent of molecules that disrupt essential biological pathways in pests while maintaining low toxicity to non-target organisms. Further optimization of such derivatives could lead to environmentally friendly alternatives to existing agrochemicals.
The physicochemical properties of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, including its melting point, solubility profile, and stability under various conditions, are critical factors that influence its practical applications. Experimental data indicate that the compound exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but limited solubility in water. This solubility profile suggests potential applications in solutions-based formulations where polar solvents can be used as carriers.
As research continues to evolve, new methodologies for functionalizing halogenated aromatic compounds are being developed. Transition-metal-catalyzed reactions, photoredox catalysis, and enzymatic approaches are among the cutting-edge techniques that promise to expand the synthetic toolkit available to medicinal chemists. These innovations could facilitate access to novel derivatives of 1-(2-Bromophenyl)-5-chloro-1-oxopentane, further enhancing its utility in drug discovery programs.
The safety profile of 1-(2-Bromophenyl)-5-chloro-1-oxopentane is another important consideration during its handling and application. While not classified as hazardous under standard conditions, appropriate laboratory protocols should be followed to ensure safe handling. This includes using personal protective equipment (PPE) such as gloves and goggles when handling this compound to minimize exposure risks.
In conclusion,1-(2-Bromophenyl)-5-chloro-1-oxopentane (CAS No. 487058-92-4) represents a valuable intermediate with broad applications across pharmaceuticals and agrochemicals. Its unique structural features make it a promising candidate for further derivatization into bioactive molecules targeting various diseases and agricultural challenges. As synthetic methodologies continue to advance, this compound is poised to play an increasingly significant role in chemical research and development efforts worldwide.
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